1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride
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Overview
Description
1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced via a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Scientific Research Applications
1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indole: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
2-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole: Differing position of the pyrrolidine moiety, which can influence its biological activity.
Uniqueness
1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride is unique due to its specific structural features, including the presence of both the indole core and the pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H20Cl2N2 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydroindole;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H/t12-;;/m0../s1 |
InChI Key |
XWSINJZXLLXLES-LTCKWSDVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2CCC3=CC=CC=C32.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CN2CCC3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
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